1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C28H20F3N7O3 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 559.15797201 g/mol and the complexity rating of the compound is 912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Nilotinib metabolite P36.5 primarily targets the BCR-ABL, c-kit, and PDGF . These targets play a crucial role in the progression of various leukemias, including chronic myeloid leukemia (CML) .
Mode of Action
The compound acts as a transduction inhibitor . It inhibits the tyrosine kinase activity of the BCR-ABL protein . This inhibition is achieved by binding to the ATP-binding site of BCR-ABL, thereby preventing the phosphorylation and activation of the protein .
Biochemical Pathways
The primary biochemical pathway affected by Nilotinib metabolite P36.5 is the BCR-ABL signaling pathway . By inhibiting the tyrosine kinase activity of the BCR-ABL protein, the compound disrupts the signaling pathway, leading to a decrease in the proliferation of leukemic cells .
Pharmacokinetics
Nilotinib is rapidly absorbed, with a peak serum concentration approximately 3 hours after dosing . The metabolism of Nilotinib is primarily via hepatic cytochrome P450 (CYP) 3A4 . It is tightly bound to plasma proteins and transported to the liver, where CYP3A4 metabolizes it through oxidation and hydroxylation pathways to form Nilotinib carboxylic acid and Nilotinib N-oxide . Nilotinib has a half-life of approximately 17 hours with greater than 90% eliminated in feces .
Result of Action
The inhibition of the BCR-ABL protein’s tyrosine kinase activity by Nilotinib metabolite P36.5 results in a decrease in the proliferation of leukemic cells . This leads to a reduction in the progression of diseases such as CML .
Action Environment
The action of Nilotinib metabolite P36.5 can be influenced by various environmental factors. For instance, the bioavailability of Nilotinib is increased by up to 82% when given with a high-fat meal compared with the fasted state . Additionally, the induction of CYP3A4 with rifampicin significantly reduces exposure to Nilotinib, while the inhibition of CYP3A with ketoconazole significantly increases exposure to Nilotinib .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Nilotinib metabolite P36.5 are largely defined by its interactions with various biomolecules. It is metabolized primarily by the CYP3A4 isoform of CYP450 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and nilotinib N-oxide . This highlights the role of Nilotinib metabolite P36.5 in biochemical reactions, particularly those involving the CYP3A4 enzyme .
Cellular Effects
In terms of cellular effects, Nilotinib metabolite P36.5 has a significant impact on various types of cells and cellular processes. As a metabolite of a tyrosine kinase inhibitor, it plays a crucial role in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nilotinib metabolite P36.5 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nilotinib metabolite P36.5 is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and undergoes oxidation and hydroxylation
Transport and Distribution
The transport and distribution of Nilotinib metabolite P36.5 within cells and tissues involve various transporters and binding proteins . It is tightly bound to plasma proteins and transported to the liver for metabolism .
Properties
IUPAC Name |
1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F3N7O3/c1-16-4-5-17(9-23(16)37-27-33-8-6-22(36-27)18-3-2-7-32-13-18)25(39)35-20-10-19(28(29,30)31)11-21(12-20)38-14-24(26(40)41)34-15-38/h2-15H,1H3,(H,35,39)(H,40,41)(H,33,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFILZVVPQYTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F3N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807607-72-2 | |
Record name | 1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807607722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-((4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOYL)AMINO)-5-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4WJ4450U9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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